7-Aminoquinoline-2-carboxylic acid
Overview
Description
7-Aminoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an amino group at the 7th position and a carboxylic acid group at the 2nd position.
Mechanism of Action
Target of Action
7-Aminoquinoline-2-carboxylic acid, a derivative of quinoline, primarily targets microorganisms, demonstrating significant antimicrobial, antifungal, and anti-parasitic activities . The compound’s effectiveness is attributed to its interaction with various biological targets within these organisms, disrupting their normal functions and leading to their elimination .
Mode of Action
The mode of action of this compound involves its interaction with the virulence machinery of pathogens . Instead of targeting microbial viability, this compound aims to inhibit the pathogens’ ability to cause host damage and disease . This unique approach, known as anti-virulence therapy, offers a promising alternative to traditional antibiotic treatments .
Biochemical Pathways
This compound affects several biochemical pathways within the targeted organisms. It has been found to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This inhibition disrupts the energy production within the cells, leading to their eventual death .
Result of Action
The result of the action of this compound is the effective elimination of targeted microorganisms. By disrupting their normal functions and inhibiting their ability to cause disease, this compound helps to control and eradicate infectious diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific characteristics of the targeted organisms, such as their resistance to therapeutics . Additionally, the compound’s stability and action can be affected by factors such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been reported to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . These effects suggest that 7-Aminoquinoline-2-carboxylic acid may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Quinoline derivatives have been reported to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-aminoquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Aminoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Aminoquinoline-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: The parent compound with a similar ring structure but without the amino and carboxylic acid groups.
8-Aminoquinoline: Similar structure with the amino group at the 8th position.
2-Aminoquinoline: Similar structure with the amino group at the 2nd position.
Uniqueness: 7-Aminoquinoline-2-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
7-aminoquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRMARFHABQOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626747 | |
Record name | 7-Aminoquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106139-28-0 | |
Record name | 7-Aminoquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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